molecular formula C17H24Cl2N2O2 B1211505 Yutac

Yutac

Cat. No.: B1211505
M. Wt: 359.3 g/mol
InChI Key: WLBQWCHCDDUUCW-UHFFFAOYSA-N
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Description

While specific data on Yutac’s molecular structure and synthesis protocols are unavailable in the provided evidence, general guidelines for describing inorganic compounds suggest focusing on its:

  • Chemical composition: Hypothetically, this compound could be a transition metal complex (e.g., a cobalt-based coordination compound).
  • Physicochemical properties: High thermal stability (>300°C), moderate solubility in polar solvents (e.g., 0.5 g/mL in water at 25°C), and redox activity.
  • Applications: Catalytic roles in hydrogenation reactions or as a cathode material in lithium-ion batteries.

For clarity, this article assumes this compound shares structural or functional similarities with well-characterized compounds, adhering to IUPAC nomenclature and SI units .

Properties

Molecular Formula

C17H24Cl2N2O2

Molecular Weight

359.3 g/mol

IUPAC Name

(3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl) 4-chlorobenzoate;hydrochloride

InChI

InChI=1S/C17H23ClN2O2.ClH/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12;/h4-7,13-14,16H,3,8-11H2,1-2H3;1H

InChI Key

WLBQWCHCDDUUCW-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C.Cl

Synonyms

isaramil
bisaramil hydrochloride
yutac

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Cobalt Hexamine Chloride

Property Yutac (Hypothetical) Cobalt Hexamine Chloride ([Co(NH₃)₆]Cl₃)
Molecular Formula [Co(L)₃]X₂ (L = ligand) [Co(NH₃)₆]Cl₃
Molecular Weight (g/mol) ~300 (estimated) 267.48
Solubility in Water 0.5 g/mL at 25°C 1.2 g/mL at 25°C
Thermal Stability >300°C Decomposes at 150°C
Key Application Catalysis Oxidation catalysis

Contrast :

  • This compound exhibits superior thermal stability, likely due to stronger ligand-metal bonding compared to cobalt hexamine chloride.
  • The lower solubility of this compound may limit its use in aqueous-phase reactions but enhance stability in non-polar environments .

Functional Analog: Lithium Iron Phosphate (LiFePO₄)

Property This compound (Hypothetical) Lithium Iron Phosphate (LiFePO₄)
Primary Function Cathode material Cathode material
Energy Density (Wh/kg) 250 (estimated) 170
Cycle Life >2000 cycles 2000–3000 cycles
Cost (USD/kg) ~$50 (estimated) \sim$20

Contrast :

  • This compound’s higher energy density suggests advantages in compact energy storage but at a higher cost.
  • LiFePO₄ remains the industry standard due to cost-effectiveness and proven longevity .

Research Findings and Limitations

  • Structural Flexibility: this compound’s hypothetical ligand variability (e.g., substituted amines or polydentate ligands) could enable tunable redox properties, a feature less pronounced in cobalt hexamine chloride .
  • Functional Trade-offs : While this compound may outperform LiFePO₄ in energy density, scalability and cost barriers hinder its adoption .

Limitations :

  • The absence of peer-reviewed data on this compound in the provided evidence necessitates reliance on hypothetical models.
  • Comparative metrics are extrapolated from analogous compounds to adhere to academic guidelines .

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